Bromide Formation Yield from Tribenzoate Precursor
The target compound is prepared by treating 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (CAS 97614-43-2) with 30% HBr in acetic acid at room temperature for 18 h, affording the bromide in 98% isolated yield [1]. In contrast, bromination of the corresponding 3-O-acetyl-5-O-benzoyl analog typically requires more forcing conditions or alternative brominating agents and yields are frequently lower (60–85%) with accompanying anomerization or decomposition [2]. The near-quantitative conversion from the tribenzoate precursor minimises material loss in the activation step, a critical cost factor when scaling to multi-kilogram campaigns.
| Evidence Dimension | Isolated yield of glycosyl bromide from protected arabinofuranose precursor |
|---|---|
| Target Compound Data | 98% (from 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose) |
| Comparator Or Baseline | 3-O-Acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide: 60–85% yield (literature range) |
| Quantified Difference | 13–38 absolute percentage points higher yield for the 3,5-dibenzoate bromide |
| Conditions | HBr (30% in AcOH), CH₂Cl₂, rt, 18 h [1]; for acetyl analog, variable bromination conditions (HBr/AcOH, TMSBr/ZnBr₂, or HBr gas) [2] |
Why This Matters
Higher bromination yield directly reduces precursor consumption and waste, improving process mass intensity for procurement at scale.
- [1] Chou, H.T.; Brodfuehrer, P.R.; Brundidge, S.P.; et al. Fluorocarbohydrates in synthesis. J. Org. Chem. 1985, 50, 3644–3647. Synthetic procedure detailed in: 瀚鸿科技, 2-脱氧-2-氟-3,5-二-O-苯甲酰基-α-D-阿拉伯呋喃糖基溴. View Source
- [2] Fateev, I.V.; Antonov, K.V.; Konstantinova, I.D.; et al. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides. Beilstein J. Org. Chem. 2014, 10, 1657–1668. View Source
